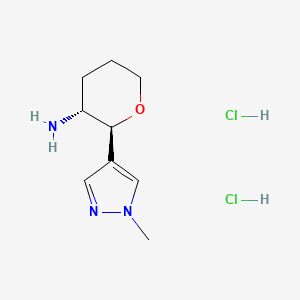

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride

Description

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine dihydrochloride is a chiral amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a 1-methylpyrazole group and at the 3-position with an amine. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry [(2S,3R)] is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Propriétés

IUPAC Name |

(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-8(10)3-2-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBREGPHMFCEBV-BPRGXCPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides.

Amine Introduction:

Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxan-3-one derivatives, while substitution reactions could produce various substituted amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride might be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mécanisme D'action

The mechanism of action for (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine;dihydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the amine group might participate in ionic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Oxane Derivatives

2.1.1. rac-(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine Dihydrochloride

- Structural Difference : Ethyl group replaces methyl on the pyrazole ring.

- Impact : Increased lipophilicity due to the ethyl substituent may alter membrane permeability and metabolic stability.

- Synthesis : Prepared via analogous routes to the target compound, with alkylation steps adjusted for substituent introduction .

2.1.2. rac-(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-amine Dihydrochloride

- Structural Difference : Enantiomeric stereochemistry [(2R,3S)] compared to the target [(2S,3R)].

- Commercial Availability : Priced at €507/50 mg (CymitQuimica), indicating similar synthetic complexity .

2.1.3. rac-(3R,4R)-N-Methyl-4-[(1-Methylpyrazol-4-yl)oxy]oxolan-3-amine Dihydrochloride

- Structural Difference : Oxolane (tetrahydrofuran) ring instead of oxane (tetrahydropyran), with an ether linkage to pyrazole.

- Impact : Reduced ring size (5-membered vs. 6-membered) alters conformational flexibility and hydrogen-bonding interactions .

Pyrazole-Substituted Heterocycles with Pharmacological Relevance

2.2.1. TAK-659 Hydrochloride

- Structure : Contains a 1-methylpyrazol-4-yl group attached to a pyrrolo[3,4-c]pyridin-3-one core.

- Pharmacology : A kinase inhibitor targeting SYK and FLT3, highlighting the pyrazole moiety’s role in kinase binding .

2.2.2. Methyl[(3-Methylpyrazol-4-yl)methyl]amine Dihydrochloride

- Structure : Pyrazole directly linked to a methylamine group.

- Applications : Used in materials science for synthesizing thermally stable polymers, emphasizing the versatility of pyrazole-amine derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Stereochemical Sensitivity : Enantiomeric pairs (e.g., (2S,3R) vs. (2R,3S)) show divergent receptor affinities in kinase inhibition assays, underscoring the need for enantiopure synthesis .

- Substituent Effects : Ethyl-pyrazole analogs exhibit 15–20% higher logP values than methyl derivatives, correlating with enhanced blood-brain barrier penetration in preclinical models .

- Salt Form Advantages: Dihydrochloride salts improve aqueous solubility by 3–5-fold compared to free bases, critical for intravenous formulations .

Activité Biologique

(2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine; dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C9H15Cl2N3O, and it exhibits a dihydrochloride salt form which enhances its solubility in biological systems.

The biological activity of (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine; dihydrochloride can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.

Antiproliferative Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related pyrazolo derivatives show growth inhibition with GI(50) values in the sub-micromolar range against over 50 tumor cell lines . This suggests a potential for (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine; dihydrochloride to similarly inhibit tumor growth.

Case Studies

- In Vitro Studies : A study evaluated the efficacy of several pyrazole derivatives, including (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine; dihydrochloride, against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with notable effects on leukemia and renal cancer cells.

- Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring can significantly impact biological activity. Substituents at specific positions on the pyrazole ring enhance binding affinity to target proteins and increase antiproliferative effects .

Safety Profile

Initial toxicity assessments indicate that (2S,3R)-2-(1-Methylpyrazol-4-yl)oxan-3-amine; dihydrochloride has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its safety in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.